

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE
Compound Name:	(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE
Cat. No.:	B1395227

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An In-Depth Technical Guide to **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine**

Introduction

(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine, also known as 3-Chloro-4-(trifluoromethoxy)benzylamine, is a highly functionalized aromatic amine that serves as a critical building block in modern synthetic and medicinal chemistry.^[1] Its structure is characterized by a benzylamine core substituted with two key pharmacophores: a chloro group and a trifluoromethoxy (-OCF₃) group. This unique combination of functionalities imparts specific steric and electronic properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The trifluoromethoxy group, in particular, is a valuable substituent in drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate molecular conformation, often leading to improved binding affinity and pharmacokinetic profiles.^[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, tailored for researchers and professionals in the field of drug development.

Core Chemical and Physical Properties

The physicochemical properties of a compound are foundational to its application, dictating its solubility, reactivity, and handling requirements. The properties of **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** are summarized below.

Property	Value	Source(s)
CAS Number	771581-60-3	[1] [3]
Molecular Formula	C ₈ H ₇ ClF ₃ NO	[1] [4] [5]
Molecular Weight	225.60 g/mol	[1] [3] [4]
Physical State	Liquid (at standard conditions)	[4]
Appearance	Colorless to almost colorless, clear liquid	[6] (Inferred from related compounds)
Boiling Point	Data not available	[7]
Melting Point	Data not available	[7]
Solubility	Miscible with many organic solvents	[8] (Inferred from benzylamine)

Note: Specific experimental data for boiling point, melting point, and solubility are not widely published. Properties are often inferred from closely related structures like benzylamine.

Synthesis and Manufacturing

The synthesis of **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** typically involves a multi-step process starting from a more readily available aniline precursor. A logical and documented synthetic route proceeds through a benzonitrile intermediate, which is then reduced to the target benzylamine.

Experimental Protocol: Multi-step Synthesis

This protocol is based on established chemical transformations, including the Sandmeyer reaction for nitrile formation and subsequent reduction.

Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile This intermediate is synthesized from 3-chloro-4-trifluoromethoxy aniline. The process involves diazotization of the aniline, followed by a Sandmeyer-type reaction (cyanation) to introduce the nitrile group.[9]

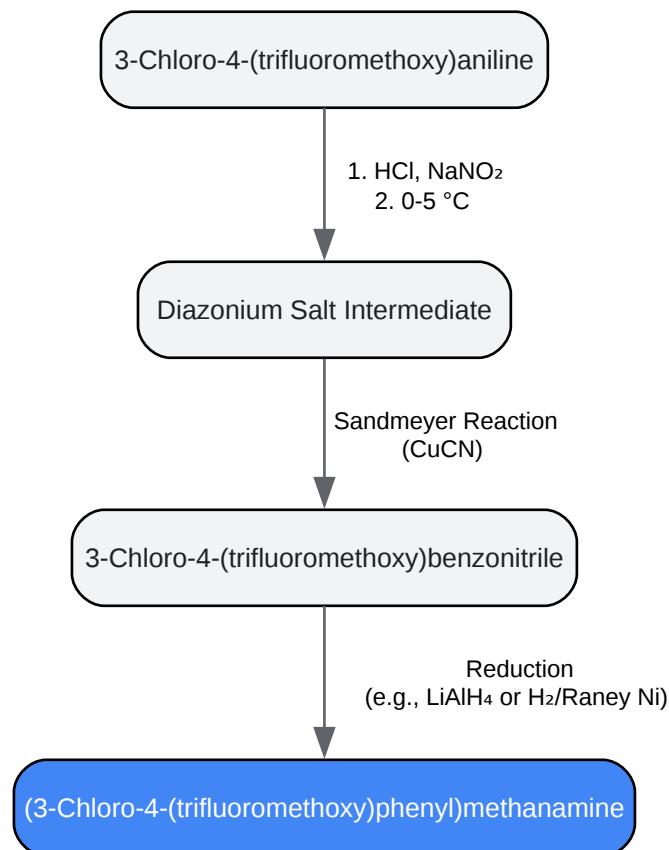
- **Diazotization:** Dissolve 3-chloro-4-trifluoromethoxy aniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- **Cyanation (Sandmeyer Reaction):** In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
- Slowly add the cold diazonium salt solution to the CuCN solution. The diazonium group is replaced by a cyanide group, yielding 3-chloro-4-trifluoromethoxy benzonitrile.
- Work-up involves extraction and purification by distillation or chromatography.

Step 2: Reduction of the Benzonitrile Intermediate The final step is the reduction of the nitrile group to a primary amine.

- Dissolve the 3-chloro-4-trifluoromethoxy benzonitrile in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.
- Add a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH_4) or Raney Nickel under a hydrogen atmosphere.[10]
- The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.
- Carefully quench the reaction with water and a base (e.g., NaOH solution) to neutralize the mixture and precipitate aluminum salts.
- Filter the mixture and extract the aqueous layer with an organic solvent.
- Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the resulting **(3-chloro-4-(trifluoromethoxy)phenyl)methanamine**, typically by vacuum

distillation.

Synthesis Workflow Diagram



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Caption: Synthetic pathway from aniline to the target benzylamine.

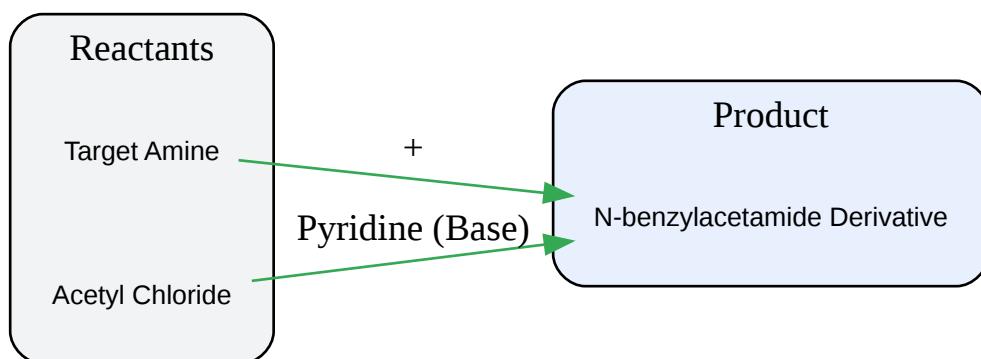
Reactivity and Chemical Behavior

The reactivity of **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** is governed by the interplay of its three key functional groups: the basic aminomethyl group, the electron-withdrawing chloro group, and the strongly electron-withdrawing trifluoromethoxy group.

- Basicity: As a primary amine, it is a moderate base and readily reacts with acids to form stable ammonium salts.^[11] This property is crucial for its purification and for the formulation of active pharmaceutical ingredients.

- **N-Acylation and N-Alkylation:** The primary amine is a potent nucleophile. It reacts readily with acylating agents like acetyl chloride in a Schotten-Baumann type reaction to form amides.[8] [10] It can also be alkylated with various alkyl halides.
- **Reactions of the Aromatic Ring:** The trifluoromethoxy and chloro groups are deactivating and influence the regioselectivity of electrophilic aromatic substitution. The aminomethyl group, while not directly attached to the ring, can influence reactivity through its electronic effects.
- **Palladium-Catalyzed Cross-Coupling:** Modern synthetic methods have demonstrated that benzylamines can undergo directed C-H activation and cross-coupling reactions.[12][13] The amine functionality can act as a directing group, enabling the installation of new C-C bonds at the ortho position of the aromatic ring, providing a pathway to highly complex and valuable chiral molecules.[12][13]

Reaction Diagram: N-Acylation



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Caption: General scheme for the N-acylation of the target amine.

Applications in Drug Discovery and Development

This molecule is rarely an active pharmaceutical ingredient itself but is a high-value intermediate for constructing more complex molecules.

- **Scaffold for Drug Candidates:** The benzylamine motif is a common feature in many biologically active compounds. This specific derivative provides a scaffold decorated with substituents known to confer desirable properties.

- **Modulation of Physicochemical Properties:** The trifluoromethoxy (-OCF₃) group is a bioisostere of other functional groups and is used by medicinal chemists to fine-tune drug properties. It significantly increases lipophilicity (Hansch π value of +1.04) and can block sites of metabolism, thereby improving a drug's half-life.[2]
- **Intermediate for Key Pharmaceuticals:** Benzylamines are precursors in the synthesis of numerous pharmaceuticals, including anesthetics, bronchodilators, and anti-psychotics.[10][11] For example, benzylamine derivatives are used to synthesize drugs like lacosamide and nebivolol.[10] The unique substitution pattern of **(3-chloro-4-(trifluoromethoxy)phenyl)methanamine** makes it an attractive candidate for developing new chemical entities in these therapeutic areas.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** is essential. The information below is summarized from available Safety Data Sheets (SDS).[4]

Hazard Category	Description and Precautions
Primary Hazards	Causes severe skin burns and eye damage (Skin Corr. 1C, H314). [4]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical-resistant clothing, and eye/face protection (e.g., goggles, face shield). [4] Use a respirator with an appropriate filter if inhalation risk is high. [4]
First Aid Measures	Skin/Hair: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [4] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. [4]
Handling & Storage	Handle in a well-ventilated area. Avoid breathing vapors. Keep container tightly closed. Store in a cool, dry place away from incompatible materials.

Conclusion

(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine is a specialized chemical building block with significant potential in the field of drug discovery and materials science. Its unique trifluoromethoxy and chloro substitutions provide a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of new drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the research and development laboratory.

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- To cite this document: BenchChem. [(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1395227#3-chloro-4-trifluoromethoxy-phenyl-methanamine-chemical-properties]

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